Cas no 68753-51-5 (2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid)

2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid structure
68753-51-5 structure
Product Name:2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid
CAS No:68753-51-5
MF:C26H43NO6
MW:465.622728586197
CID:971955
PubChem ID:44263376
Update Time:2025-04-19

2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid
    • 3a,7b,12a-trihydroxy-oxocholanyl-Glycine
    • glycine, N-(1,3,3-trihydroxy-2-oxocholan-1-yl)-
    • LogP
    • N-(1,3,3-Trihydroxy-2-oxocholan-1-yl)glycine
    • N-CHOLYLGLYCINE
    • CHEBI:170867
    • LMST05030007
    • N-[(3alpha,5beta,7beta,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
    • 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
    • 68753-51-5
    • 3a,7b,12a-Trihydroxyoxocholanyl-Glycine
    • '((R)-4-((3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycine'
    • 3alpha,7beta,12alpha-Trihydroxyoxocholanyl-Glycine
    • DTXSID00611650
    • N-[(3I+/-,5I(2),7I(2),12I+/-)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
    • Inchi: 1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20+,21+,24+,25+,26-/m1/s1
    • InChI Key: RFDAIACWWDREDC-IFZPJRIXSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(NCC(=O)O)=O)[C@]21C)O)O

Computed Properties

  • Exact Mass: 465.30919
  • Monoisotopic Mass: 465.30903809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 127.09

2-oxo-2-[[(3R,7S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-pentan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]acetic acid Related Literature

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd